Cas no 118712-09-7 (Oxiranecarboxylic acid,3-methyl-, ethyl ester, (2R,3R)- (9CI))

Oxiranecarboxylic acid,3-methyl-, ethyl ester, (2R,3R)- (9CI) structure
118712-09-7 structure
Product Name:Oxiranecarboxylic acid,3-methyl-, ethyl ester, (2R,3R)- (9CI)
Numero CAS:118712-09-7
MF:C6H10O3
MW:130.141802310944
CID:222591
PubChem ID:2724586
Update Time:2025-04-19

Oxiranecarboxylic acid,3-methyl-, ethyl ester, (2R,3R)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Oxiranecarboxylic acid,3-methyl-, ethyl ester, (2R,3R)- (9CI)
    • ETHYL (2R,3R)-2,3-EPOXY-3-METHYLPROPANOATE, 96
    • Ethyl (2R,3R)-3-methyl-2-oxiranecarboxylate
    • NULL
    • (2R)-2-bromohexanoic acid ethyl ester
    • (2R)-ethyl 2-bromohexanoate
    • AC1OCSSV
    • CTK0C2595
    • ethyl (2R)-2-bromanylhexanoate
    • Ethyl (2R,3R)-2,3-epoxybutanoate
    • ethyl (2R,3R)-3-methyloxirane-2-carboxilate
    • Ethyl 2-bromohexanoate, (R)-
    • Hexanoic acid, 2-bromo-, ethyl ester, (R)-
    • UNII-UE2060FOH0
    • ETHYL (2R,3R)-2,3-EPOXY-3-METHYLPROPANOATE 96%
    • 19780-35-9
    • ethyl (2R,3R)-3-methyloxirane-2-carboxylate
    • Ethyl(2R,3R)-2,3-epoxy-3-methylpropanoate,96
    • 118712-09-7
    • AKOS006237183
    • Ethyl (2R,3R)-2,3-epoxy-3-methylpropanoate
    • J-640387
    • Ethyl (2R,3R)-2,3-epoxybutyrate
    • J-640428
    • J-800414
    • J-800393
    • DTXSID90922762
    • ethyl 3-methyloxirane-2-carboxylate
    • Inchi: 1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
    • Chiave InChI: VYXHEFOZRVPJRK-RFZPGFLSSA-N
    • Sorrisi: O1[C@@H](C(=O)OCC)[C@H]1C

Proprietà calcolate

  • Massa esatta: 130.063
  • Massa monoisotopica: 130.062994177g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 3
  • Complessità: 122
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 0.6
  • Superficie polare topologica: 38.8Ų

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Punto di ebollizione: 172-174°C/760mmHg
  • PSA: 38.83
  • Solubilità: Non disponibile
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited